molecular formula C2H2O6 B1198991 Ethanediperoxoic acid CAS No. 5796-84-9

Ethanediperoxoic acid

Cat. No.: B1198991
CAS No.: 5796-84-9
M. Wt: 122.03 g/mol
InChI Key: ADRVRLIZHFZKFE-UHFFFAOYSA-N
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Description

Ethanediperoxoic acid, also known as peroxalic acid, is an organic compound with the molecular formula C₂H₂O₆ (monoisotopic mass: 122.0343 g/mol). Its structure comprises two peroxide (-O-O-) groups bridging two carboxylic acid (-COOH) moieties, forming HOOC-O-O-COOH . This configuration confers high reactivity due to the instability of the peroxide bonds, making it a potent oxidizing agent.

This compound is primarily studied in theoretical and applied contexts, such as its role as an intermediate in chemiluminescent reactions involving 1,2-dioxetanedione. These reactions are critical in analytical chemistry for detecting trace compounds . Computational studies highlight its hydrogen-bonded conformers, which stabilize its structure in the gas phase .

Properties

CAS No.

5796-84-9

Molecular Formula

C2H2O6

Molecular Weight

122.03 g/mol

IUPAC Name

ethanediperoxoic acid

InChI

InChI=1S/C2H2O6/c3-1(7-5)2(4)8-6/h5-6H

InChI Key

ADRVRLIZHFZKFE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)OO)OO

Canonical SMILES

C(=O)(C(=O)OO)OO

Synonyms

peroxyoxalate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to ethanediperoxoic acid, with key differences in stability, reactivity, and applications:

Di-tert-butyl Peroxyoxalate (C₁₀H₁₈O₆)

  • Structure : An ester derivative of this compound, where the acidic hydrogens are replaced by bulky tert-butyl groups [(CH₃)₃CO] .
  • Molecular Weight : 234.248 g/mol, significantly higher than the parent acid.
  • Properties :
    • Enhanced thermal stability due to steric hindrance from tert-butyl groups.
    • Used as a stabilized peroxide source in organic synthesis and polymer initiation .
  • Applications : Preferred over pure this compound in industrial settings due to reduced explosion risk .

Ethaneperoxoic Acid, 1,1-Dimethylpropyl Ester (CAS 690-83-5)

  • Structure: Another ester variant with a branched alkyl chain (1,1-dimethylpropyl group).
  • Regulatory scrutiny suggests higher toxicity or environmental persistence compared to tert-butyl analogs .

Mixture with Acetic Acid and Hydrogen Peroxide (CAS 61116-07-2)

  • Composition : Combines ethaneperoxoic acid with acetic acid (CH₃COOH) and hydrogen peroxide (H₂O₂).
  • Synergistic Effects : The mixture leverages the oxidizing power of all three components, enhancing efficacy in bleaching or disinfection applications .
  • Applications : Used in formulations requiring controlled release of reactive oxygen species, contrasting with pure this compound’s rapid decomposition .

Peroxydicarbonic Acid (C₂O₆H₂)

  • Structure : Contains two peroxide groups but lacks carboxylic acid moieties, forming HO-O-O-C-O-O-OH .
  • Reactivity : More thermally unstable than this compound due to the absence of stabilizing carboxyl groups.
  • Theoretical Relevance : Studied for its radical intermediates in decomposition pathways .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₂H₂O₆ 122.03 Two peroxide-linked carboxylic acids Chemiluminescence, oxidation studies
Di-tert-butyl peroxyoxalate C₁₀H₁₈O₆ 234.25 Bulky tert-butyl ester groups Stabilized peroxide for synthesis
1,1-Dimethylpropyl ester C₇H₁₄O₄* ~162.18 (estimated) Branched alkyl ester Regulated industrial processes
Peroxydicarbonic acid C₂H₂O₆ 122.03 Two peroxide groups without carboxyl moieties Radical reaction studies
Mixture (Acetic acid/H₂O₂) - - Multi-component oxidizer blend Enhanced oxidative formulations

*Formula estimated based on structural analogy.

Research Findings and Stability Trends

  • Thermal Stability :
    • Esters (e.g., di-tert-butyl) > this compound > peroxydicarbonic acid .
    • Bulky alkyl groups in esters reduce decomposition rates .
  • Radical Intermediates :
    • This compound radicals exhibit lower O–H bond dissociation energy (~90 kcal/mol) compared to hydroperoxides, influencing their reactivity in chain reactions .
  • Chemiluminescence :
    • This compound’s role in 1,2-dioxetanedione reactions is distinct from esters, which lack the acidic protons necessary for intermediate formation .

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s atmospheric interactions?

  • Methodological Answer : Publish raw data (e.g., spectral files, kinetic traces) in open repositories (Zenodo, Figshare). Detailed metadata (instrument calibration dates, solvent batch numbers) is mandatory. Collaborative cross-validation across labs using standardized protocols (e.g., IUPAC guidelines) minimizes instrumentation bias .

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